molecular formula C17H13NO2 B3258621 4-(p-Tolyl)quinoline-2-carboxylic acid CAS No. 307300-99-8

4-(p-Tolyl)quinoline-2-carboxylic acid

Cat. No. B3258621
M. Wt: 263.29 g/mol
InChI Key: PJIAGIRFRHVFLV-UHFFFAOYSA-N
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Patent
US06627651B1

Procedure details

Into a solution of 2-amino-4-(4-methylphenyl)benzaldehyde (0.23 g) and pyruvic acid (192 mg) in methanol (20 ml) was added a solution of sodium hydroxide (349 mg)/methanol (20 ml), and the resulting mixture was stirred at 50-60° C. for 9 hours and was then concentrated. The concentrate was extracted with water, and the aqueous layer was washed twice with diethyl ether and was then mixed with 1 N hydrochloric acid to adjust the pH to 1-2. The resulting mixture was extracted with ethyl acetate, and the extract was washed with an aqueous solution of sodium chloride. The extract was dried (anhydrous magnesium sulfate) and was then concentrated. The residue was subjected to purification using silica gel column chromatography (ethyl acetate/methanol=4/1) to obtain 4-(4-methylphenyl)quinoline-2-carboxylic acid (117 mg) as an orange powder.
Name
2-amino-4-(4-methylphenyl)benzaldehyde
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
192 mg
Type
reactant
Reaction Step One
Quantity
349 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[C:8]([C:10]2[CH:15]=[CH:14][C:13]([CH3:16])=[CH:12][CH:11]=2)[CH:7]=[CH:6][C:3]=1C=O.[C:17]([OH:22])(=[O:21])[C:18]([CH3:20])=O.[OH-].[Na+].[CH3:25]O>>[CH3:16][C:13]1[CH:12]=[CH:11][C:10]([C:8]2[C:9]3[C:2](=[CH:3][CH:6]=[CH:7][CH:25]=3)[N:1]=[C:18]([C:17]([OH:22])=[O:21])[CH:20]=2)=[CH:15][CH:14]=1 |f:2.3|

Inputs

Step One
Name
2-amino-4-(4-methylphenyl)benzaldehyde
Quantity
0.23 g
Type
reactant
Smiles
NC1=C(C=O)C=CC(=C1)C1=CC=C(C=C1)C
Name
Quantity
192 mg
Type
reactant
Smiles
C(C(=O)C)(=O)O
Name
Quantity
349 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
reactant
Smiles
CO
Name
Quantity
20 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 (± 5) °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at 50-60° C. for 9 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was then concentrated
EXTRACTION
Type
EXTRACTION
Details
The concentrate was extracted with water
WASH
Type
WASH
Details
the aqueous layer was washed twice with diethyl ether
ADDITION
Type
ADDITION
Details
was then mixed with 1 N hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the extract was washed with an aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried (anhydrous magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
was then concentrated
CUSTOM
Type
CUSTOM
Details
The residue was subjected to purification

Outcomes

Product
Details
Reaction Time
9 h
Name
Type
product
Smiles
CC1=CC=C(C=C1)C1=CC(=NC2=CC=CC=C12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 117 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.